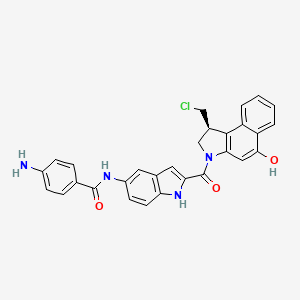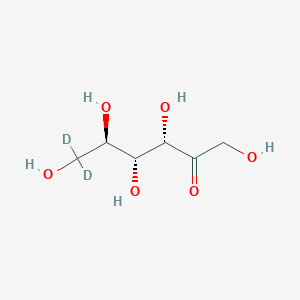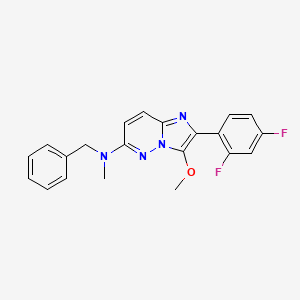
NMDA receptor antagonist 6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NMDA receptor antagonist 6 is a compound that inhibits the action of the N-Methyl-D-aspartate receptor. NMDA receptors are a type of glutamate receptor and ion channel protein found in nerve cells. They play a crucial role in synaptic plasticity, which is essential for cognitive functions such as learning and memory . NMDA receptor antagonists are used in various medical applications, including anesthesia, neuroprotection, and the treatment of neurological disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NMDA receptor antagonist 6 typically involves multiple steps, including the formation of the core structure and the introduction of functional groups. Common synthetic routes include:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and isolation of the final product using chromatography techniques.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing quality control measures to ensure consistency in the final product .
Analyse Chemischer Reaktionen
Types of Reactions: NMDA receptor antagonist 6 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of functional groups to less oxidized states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of an alcohol group may yield a ketone or aldehyde, while reduction of a nitro group may yield an amine .
Wissenschaftliche Forschungsanwendungen
NMDA receptor antagonist 6 has a wide range of scientific research applications, including:
Wirkmechanismus
NMDA receptor antagonist 6 exerts its effects by binding to the NMDA receptor and inhibiting its activity. This prevents the influx of calcium ions into the cell, which is essential for the receptor’s function. By blocking this pathway, this compound can modulate synaptic transmission and reduce excitotoxicity, which is implicated in various neurological disorders .
Vergleich Mit ähnlichen Verbindungen
NMDA receptor antagonist 6 is unique in its specific binding affinity and selectivity for the NMDA receptor. Similar compounds include:
Ketamine: A well-known NMDA receptor antagonist used in anesthesia and depression treatment.
Dextromethorphan: Commonly used as a cough suppressant and also acts as an NMDA receptor antagonist.
Phencyclidine (PCP): A recreational drug with potent NMDA receptor antagonist properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Each of these compounds has unique properties and applications, but this compound stands out for its specific use in research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C25H23NO2 |
|---|---|
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
1-(3-phenylmethoxyphenyl)-2,5,10,10a-tetrahydro-1H-pyrrolo[1,2-b]isoquinolin-3-one |
InChI |
InChI=1S/C25H23NO2/c27-25-15-23(24-14-19-9-4-5-10-21(19)16-26(24)25)20-11-6-12-22(13-20)28-17-18-7-2-1-3-8-18/h1-13,23-24H,14-17H2 |
InChI-Schlüssel |
ZLZMWKWCZOYXHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2CC3=CC=CC=C3CN2C1=O)C4=CC(=CC=C4)OCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-Fluoro-6-(4-fluoro-3-(2-(3-(trifluoromethoxy)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)-3-oxocyclobutane-1-carboxamide](/img/structure/B12396369.png)





![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12396425.png)






![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12396463.png)
